Enantiomeric Identity: The (S) vs. (R) Configuration as a Determinant of Synthetic Utility
For procurement in asymmetric synthesis, the specific enantiomer is paramount. Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS 920799-17-3) and its (R)-enantiomer (CAS 920802-77-3) are distinct, non-interchangeable starting materials . A patent for synthesizing optically active morpholine compounds specifically claims a production method for an (S)-configuration intermediate, highlighting that stereochemical fidelity is a direct requirement for downstream pharmaceutical activity, not a generic preference [1]. Using the racemate or the wrong enantiomer will fail to produce the desired chiral product without additional, costly resolution steps.
| Evidence Dimension | Absolute Configuration (Stereochemistry) |
|---|---|
| Target Compound Data | (S)-configuration (CAS 920799-17-3) |
| Comparator Or Baseline | (R)-configuration (CAS 920802-77-3) |
| Quantified Difference | Opposite enantiomer; leads to different diastereomers in subsequent reactions |
| Conditions | Chiral synthesis pathway as outlined in patent US20090156804 |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of an undesired diastereomer or enantiomer, potentially resulting in complete batch failure for chiral drug intermediate production.
- [1] Okuyama, M., Uehara, F., Iwamura, H., & Watanabe, K. (2009). INTERMEDIATE COMPOUND FOR SYNTHESIZING PHARMACEUTICAL AGENT AND PRODUCTION METHOD THEREOF. U.S. Patent Application No. 20090156804. View Source
